

# The Solubility Profile of 1-Phenylpropan-1-amine: A Technical Guide

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## Compound of Interest

Compound Name: 1-Phenylpropan-1-amine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility profile of **1-Phenylpropan-1-amine**. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical applications where a thorough understanding of this compound's solubility is crucial for formulation, synthesis, and biological studies.

## Core Physicochemical Properties

**1-Phenylpropan-1-amine** is a primary amine with a molecular formula of  $C_9H_{13}N$  and a molecular weight of 135.21 g/mol <sup>[1]</sup>. Its structure, featuring a phenyl group and a short alkyl chain, dictates its solubility characteristics. The presence of the amine group allows for hydrogen bonding, which influences its solubility in protic solvents, while the phenyl group contributes to its solubility in organic solvents.

## Quantitative Solubility Data

A critical aspect of working with any chemical compound is understanding its solubility in various solvents. The following tables summarize the available quantitative and qualitative solubility data for **1-Phenylpropan-1-amine**.

Table 1: Aqueous Solubility of **1-Phenylpropan-1-amine**

Solvent	Temperature (°C)	Solubility (g/L)
Water	25	3.4[2][3]

Table 2: Qualitative Solubility of **1-Phenylpropan-1-amine** in Organic Solvents

Solvent	Solubility Description
Alcohol	Soluble[4]
Ether	Soluble[4]
Benzene	Soluble[4]
Hydrocarbon Solvents	Soluble[4]

Note: Quantitative data for the solubility of **1-Phenylpropan-1-amine** in a wide range of organic solvents is not readily available in the public domain. The information provided is based on general statements found in chemical literature.

## pH-Dependent Solubility

The basic nature of the amine group in **1-Phenylpropan-1-amine** (predicted pKa of 9.34) means its aqueous solubility is highly dependent on pH.[2][3] In acidic solutions, the amine group will be protonated, forming the corresponding ammonium salt. This salt is significantly more polar than the free base, leading to a substantial increase in aqueous solubility. Conversely, in basic solutions, the compound will exist predominantly as the free base, with lower water solubility.

This pH-dependent solubility is a critical consideration in drug development for controlling the dissolution and absorption of amine-containing active pharmaceutical ingredients.

## Experimental Protocol: Determination of Equilibrium Solubility

The following protocol provides a detailed methodology for determining the equilibrium solubility of **1-Phenylpropan-1-amine** in various solvents. This method is adapted from

standard laboratory procedures for solubility determination of liquid amines.

Objective: To determine the concentration of **1-Phenylpropan-1-amine** in a saturated solution of a given solvent at a specified temperature.

Materials:

- **1-Phenylpropan-1-amine**
- Selected solvents (e.g., water, ethanol, methanol, acetone, diethyl ether, dichloromethane, ethyl acetate)
- Scintillation vials or other suitable sealed containers
- Orbital shaker or magnetic stirrer with temperature control
- Analytical balance
- Micropipettes
- Syringe filters (e.g., 0.22  $\mu\text{m}$  PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)
- Volumetric flasks and other standard laboratory glassware

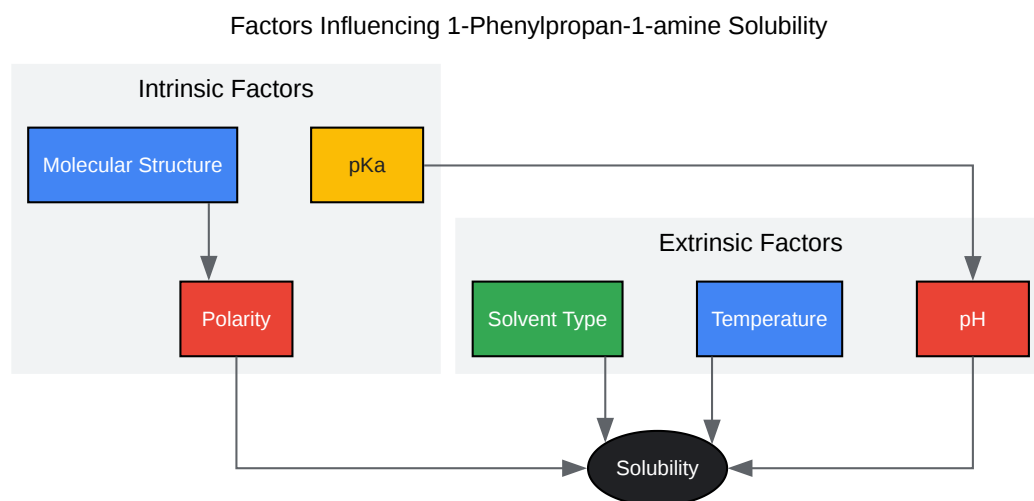
Procedure:

- Preparation of Saturated Solutions:
  - Add an excess amount of **1-Phenylpropan-1-amine** to a known volume of the selected solvent in a sealed vial. The presence of a visible excess of the liquid amine ensures that a saturated solution is formed.
  - Tightly seal the vials to prevent solvent evaporation.

- Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
- Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
- Sample Collection and Preparation:
  - After the equilibration period, allow the vials to stand undisturbed for a short period to allow any undissolved amine to settle.
  - Carefully withdraw an aliquot of the supernatant using a micropipette.
  - Filter the aliquot through a syringe filter to remove any remaining undissolved amine. This step is crucial to ensure only the dissolved portion is analyzed.
- Analysis:
  - Prepare a series of standard solutions of **1-Phenylpropan-1-amine** of known concentrations in the same solvent.
  - Analyze the filtered saturated solution and the standard solutions using a suitable analytical method (e.g., HPLC-UV or GC-FID).
  - Construct a calibration curve from the analysis of the standard solutions.
  - Determine the concentration of **1-Phenylpropan-1-amine** in the saturated solution by interpolating its response on the calibration curve.
- Data Reporting:
  - Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
  - Record the temperature at which the solubility was determined.

## Visualization of Key Concepts

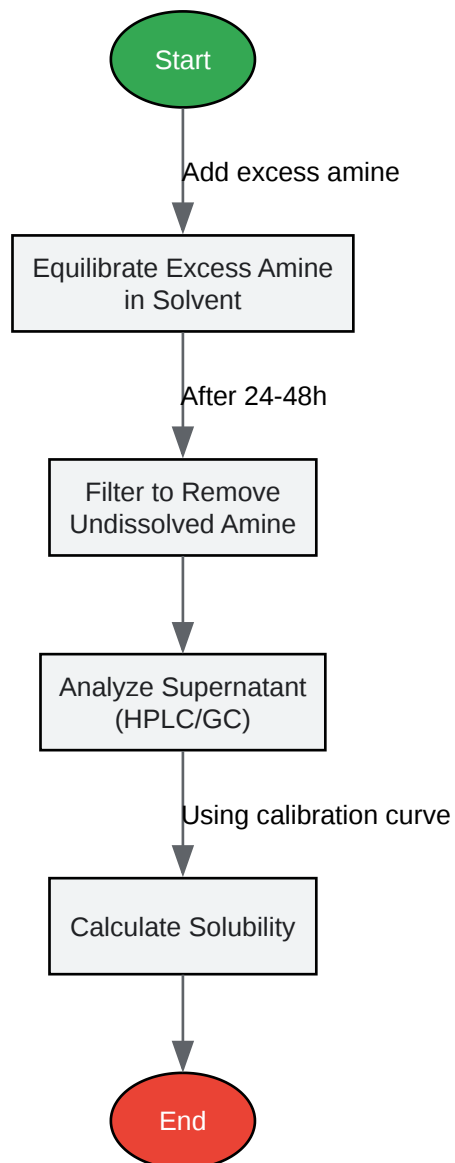
To further aid in the understanding of the factors influencing the solubility of **1-Phenylpropan-1-amine** and the experimental workflow for its determination, the following diagrams are provided.



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Caption: Factors influencing the solubility of **1-Phenylpropan-1-amine**.

## Experimental Workflow for Solubility Determination



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Caption: Workflow for determining the equilibrium solubility.

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## References

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